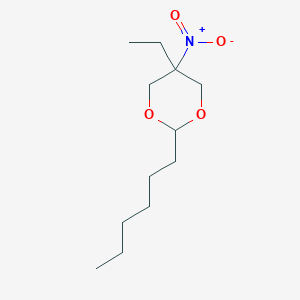

5-Ethyl-2-hexyl-5-nitro-1,3-dioxane

CAS No.: 6283-15-4

Cat. No.: VC17149609

Molecular Formula: C12H23NO4

Molecular Weight: 245.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6283-15-4 |

|---|---|

| Molecular Formula | C12H23NO4 |

| Molecular Weight | 245.32 g/mol |

| IUPAC Name | 5-ethyl-2-hexyl-5-nitro-1,3-dioxane |

| Standard InChI | InChI=1S/C12H23NO4/c1-3-5-6-7-8-11-16-9-12(4-2,10-17-11)13(14)15/h11H,3-10H2,1-2H3 |

| Standard InChI Key | ATYJGCJJUXGZTR-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCC1OCC(CO1)(CC)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

5-Ethyl-2-hexyl-5-nitro-1,3-dioxane belongs to the 1,3-dioxane family, featuring a six-membered ring with two oxygen atoms at positions 1 and 3. The nitro group (-NO) at position 5 and the ethyl-hexyl substituents at positions 2 and 5 create a sterically hindered structure. This configuration influences its reactivity and physical properties, such as its relatively high boiling point of 333.3°C .

The molecular formula corresponds to a molar mass of 245.315 g/mol, with an exact mass of 245.16300 g/mol . The compound’s LogP value of 3.28 indicates moderate lipophilicity, suggesting potential permeability through biological membranes .

Spectroscopic and Analytical Data

Infrared (IR) spectroscopy of structurally similar nitro-dioxanes, such as 5-bromo-5-nitro-1,3-dioxane, reveals characteristic absorption bands at 1560–1550 cm (asymmetric NO stretching) and 1330–1290 cm (symmetric NO stretching) . While specific IR data for 5-ethyl-2-hexyl-5-nitro-1,3-dioxane are unavailable, its nitro group likely exhibits comparable vibrational modes.

Physicochemical Properties

Thermal and Physical Constants

The compound’s density of 1.04 g/cm³ aligns with typical values for nitro-substituted cyclic ethers . Its boiling point of 333.3°C at 760 mmHg reflects strong intermolecular interactions, likely due to dipole-dipole forces from the nitro group and the polar dioxane ring . The flash point of 125.1°C classifies it as combustible, necessitating careful handling in industrial settings .

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 245.315 g/mol | |

| Density | 1.04 g/cm³ | |

| Boiling Point | 333.3°C at 760 mmHg | |

| Flash Point | 125.1°C | |

| LogP | 3.28 |

Solubility and Stability

Synthetic Pathways and Analogous Compounds

Synthesis of Nitro-Substituted Dioxanes

While no direct synthesis route for 5-ethyl-2-hexyl-5-nitro-1,3-dioxane is reported, analogous compounds like 5-bromo-5-nitro-1,3-dioxane are prepared via acid-catalyzed condensation of nitropropanediol derivatives with formaldehyde . For example, 2-bromo-2-nitro-propanediol-1,3 reacts with paraformaldehyde in the presence of polyphosphoric acid to yield the bromo-nitro dioxane derivative . Adapting this method, substituting bromo-propanediol with ethyl-hexyl precursors could theoretically produce 5-ethyl-2-hexyl-5-nitro-1,3-dioxane.

Research Gaps and Future Directions

Underexplored Applications

The compound’s potential as a surfactant or stabilizer in polymer chemistry remains unexplored. Its lipophilic nature (LogP 3.28) could also merit investigation in drug delivery systems or agrochemical formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume